![molecular formula C24H27N5OS B3887150 2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one](/img/structure/B3887150.png)
2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazolone ring, and a diethylamino propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one typically involves multi-step reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from o-aminothiophenol and carbon disulfide under basic conditions. The pyrazolone ring is then introduced through a cyclization reaction involving hydrazine and an appropriate β-keto ester. The final step involves the condensation of the benzothiazole and pyrazolone intermediates with 3-(diethylamino)propylamine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole and pyrazolone rings can interact with various biological pathways, leading to the modulation of cellular processes. The diethylamino propyl group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Lacks the diethylamino propyl group, which may affect its solubility and biological activity.
2-(1,3-Benzothiazol-2-yl)-4-methyl-5-phenyl-1H-pyrazol-3-one: Contains a methyl group instead of the diethylamino propyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]imino}methyl)-5-phenyl-1H-pyrazol-3-one is unique due to the presence of the diethylamino propyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[3-(diethylamino)propyliminomethyl]-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-3-28(4-2)16-10-15-25-17-19-22(18-11-6-5-7-12-18)27-29(23(19)30)24-26-20-13-8-9-14-21(20)31-24/h5-9,11-14,17,27H,3-4,10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPAKRLEWJAVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-bromophenyl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3887070.png)
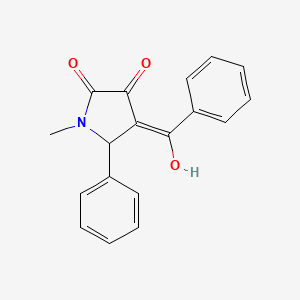

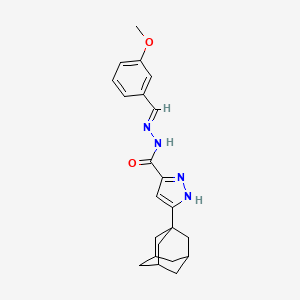
![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887100.png)
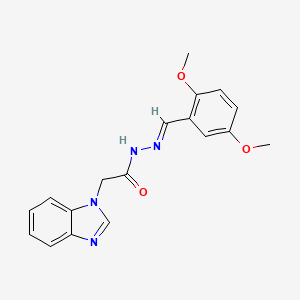

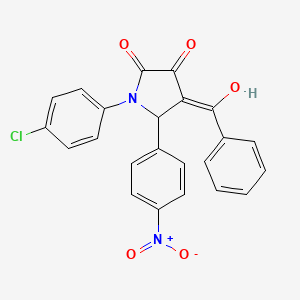
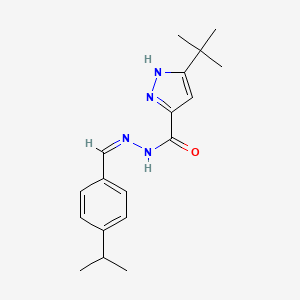
![2-benzamido-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide](/img/structure/B3887133.png)
![ethyl 1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B3887144.png)

![4-(3-fluorobenzyl)-3-{2-oxo-2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B3887157.png)
![3-(4-methoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887165.png)
